2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, followed by the removal of the methylthio group with Raney nickel .
Industrial Production Methods
the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been shown to improve the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions involving oxazole derivatives are less common but can be achieved under specific conditions.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane.
Substitution: Palladium catalysts, task-specific phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14) |
InChI Key |
BWXGIEXGVSGSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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